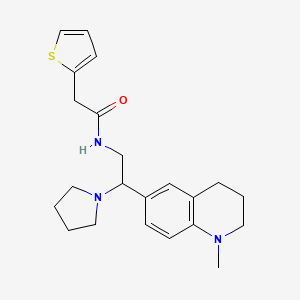

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

This compound is a structurally complex molecule featuring a 1-methyl-1,2,3,4-tetrahydroquinoline (THQ) core, a pyrrolidine ring, and a thiophene acetamide moiety. The THQ scaffold is known for its pharmacological relevance in central nervous system (CNS) targeting, while the pyrrolidine group enhances lipophilicity and binding affinity to amine receptors .

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3OS/c1-24-10-4-6-17-14-18(8-9-20(17)24)21(25-11-2-3-12-25)16-23-22(26)15-19-7-5-13-27-19/h5,7-9,13-14,21H,2-4,6,10-12,15-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSHGFSCJFMFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety, a pyrrolidine ring, and a thiophene group. The molecular formula is , with a molecular weight of approximately 314.48 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of neuronal nitric oxide synthase (nNOS), which is crucial in the regulation of nitric oxide levels in the nervous system. Nitric oxide plays a vital role in neurotransmission and vascular regulation .

Inhibition Studies

Inhibition studies have shown that derivatives of tetrahydroquinoline can selectively inhibit nNOS over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). For example, certain analogs demonstrated IC50 values in the nanomolar range against nNOS while showing significantly higher values for eNOS and iNOS, indicating selectivity .

Pharmacological Effects

The biological activity of this compound has been assessed through various pharmacological assays:

- Neuroprotective Effects : Compounds with similar structures have shown potential neuroprotective effects in models of neurodegenerative diseases by modulating nitric oxide levels.

- Anti-inflammatory Activity : By inhibiting nNOS, these compounds may reduce inflammation in neurological contexts where excessive nitric oxide contributes to neuronal damage.

- Analgesic Properties : Some studies suggest that tetrahydroquinoline derivatives may exhibit analgesic effects by modulating pain pathways through their action on nitric oxide signaling .

Case Studies

Several case studies highlight the efficacy of related compounds:

- Study on nNOS Inhibition : A study reported that a tetrahydroquinoline derivative exhibited potent nNOS inhibition with an IC50 value of 160 nM. This compound was noted for its selectivity over eNOS and iNOS by more than 180-fold .

- Neuroprotective Model : In vivo studies demonstrated that administration of tetrahydroquinoline analogs improved cognitive function in rodent models of Alzheimer's disease by reducing oxidative stress markers associated with excessive nitric oxide production .

- Pain Management : A clinical trial investigated the analgesic effects of similar compounds in patients with neuropathic pain, showing significant reductions in pain scores compared to placebo controls .

Data Summary

The following table summarizes key findings from various studies on related compounds:

| Compound | IC50 (nM) | Selectivity (nNOS/eNOS) | Biological Activity |

|---|---|---|---|

| Compound A | 160 | 180-fold | Neuroprotective |

| Compound B | 93 | >1000-fold | Anti-inflammatory |

| Compound C | 250 | 50-fold | Analgesic |

Scientific Research Applications

Pharmacological Applications

- Neuropharmacology

-

Anticancer Activity

- Preliminary studies have shown that compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide possess significant anticancer properties. For example, derivatives with thiophene groups have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

-

Antimicrobial Properties

- Compounds containing thiophene moieties have demonstrated antimicrobial activity against a range of pathogens. This includes effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Antidepressant Activity

A study investigated the effects of tetrahydroquinoline derivatives on depression models in rodents. The results indicated that administration of these compounds led to a significant reduction in depressive-like behaviors. The study highlighted the role of serotonin receptor modulation as a potential mechanism for the observed effects .

Case Study 2: Anticancer Evaluation

In vitro evaluations were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited IC50 values indicating potent antiproliferative effects. The study concluded that further structural modifications could enhance efficacy and selectivity towards cancer cells .

Case Study 3: Antimicrobial Screening

A series of thiophene-containing compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that specific derivatives had significant inhibitory effects on bacterial growth, suggesting potential for development into new antimicrobial agents .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Tetrahydroquinoline Derivatives

- Compound (±)-35 (N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide): Structural Difference: Replaces the acetamide group with a carboximidamide moiety. Enantiomers of (±)-35 demonstrated distinct optical rotations ([α] = −18.0° for (S)-35 vs. [α] = +18.0° for (R)-35), indicating stereochemistry-dependent activity . Synthesis Yield: 52% for intermediate (±)-6-amino-THQ derivatives .

- Compound 24 (6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one): Structural Difference: Features a 3,4-dihydroquinolin-2(1H)-one core instead of a fully saturated THQ. Impact: The ketone group at position 2 may reduce conformational flexibility compared to the THQ scaffold, affecting binding kinetics .

Substituent Variations

Pyrrolidine vs. Acyclic Amines

- Compound 26 (N-(1-(2-(dimethylamino)ethyl)-2-oxo-THQ-6-yl) thiophene-2-carboximidamide): Structural Difference: Replaces pyrrolidine with a dimethylaminoethyl group. Impact: Acyclic amines like dimethylaminoethyl may increase solubility but reduce membrane permeability due to higher polarity. Synthesis yields for such analogs range from 43.7% to 56% .

Thiophene Acetamide vs. Heterocyclic Modifications

- Compound 11g (N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide): Structural Difference: Substitutes thiophene with a triazole-thiazole-quinoxaline system. Impact: Bulkier aromatic systems like quinoxaline enhance π-π stacking but may reduce metabolic stability due to increased molecular weight .

Key Research Findings

- Stereochemical Influence : Chiral separation of (±)-35 via supercritical fluid chromatography (SFC) achieved >99% enantiomeric excess, underscoring the importance of stereochemistry in optimizing activity .

- Synthetic Efficiency : Hydrogenation and alkylation steps for THQ intermediates (e.g., compound 24) achieve yields >70%, while coupling reactions (e.g., carboximidamide formation) are less efficient (~50%) .

- Electronic Effects : Thiophene-based acetamides exhibit superior stability under oxidative conditions compared to pyrimidinylthio analogs (e.g., compound 4a) due to reduced electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.